molecular formula C13H10BrIO B8128901 4-(Benzyloxy)-2-bromo-1-iodobenzene

4-(Benzyloxy)-2-bromo-1-iodobenzene

Cat. No.: B8128901
M. Wt: 389.03 g/mol
InChI Key: QNYMIPHQYFYWSX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromo-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-bromo-1-iodobenzene typically involves the halogenation of a benzyloxy-substituted benzene derivative. One common method is the sequential bromination and iodination of 4-(benzyloxy)benzene. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination is usually carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromo-1-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromo-1-iodobenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of halogen atoms, which facilitate various substitution and coupling reactions. The benzyloxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-bromo-1-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated benzyloxy derivatives. This dual halogenation allows for selective functionalization and diverse synthetic applications .

Properties

IUPAC Name

2-bromo-1-iodo-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrIO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYMIPHQYFYWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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